molecular formula C16H20ClNOS B2466756 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one CAS No. 1798638-31-9

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one

Cat. No.: B2466756
CAS No.: 1798638-31-9
M. Wt: 309.85
InChI Key: MDXNPHBMPYVLHG-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a thiazepane ring, and a methylbutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the methylbutenone moiety is incorporated through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one
  • 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one
  • 1-(7-(2-Methylphenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one

Uniqueness

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazepane ring and the methylbutenone moiety also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNOS/c1-12(2)11-16(19)18-8-7-15(20-10-9-18)13-5-3-4-6-14(13)17/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXNPHBMPYVLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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